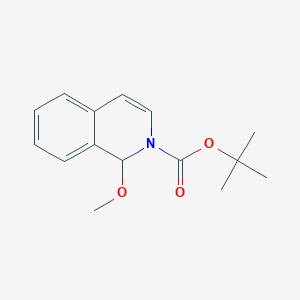

tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate is a heterocyclic compound featuring a substituted isoquinoline core. The molecule consists of a tert-butoxycarbonyl (Boc) group at position 2 and a methoxy group at position 1 of the isoquinoline ring. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes, while the methoxy substituent influences electronic and steric properties. Its structural analogs, however, demonstrate diverse applications in drug discovery, particularly in targeting neurological and oncological pathways .

Properties

CAS No. |

918303-35-2 |

|---|---|

Molecular Formula |

C15H19NO3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

tert-butyl 1-methoxy-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(17)16-10-9-11-7-5-6-8-12(11)13(16)18-4/h5-10,13H,1-4H3 |

InChI Key |

SMZDNTUNKBROFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=CC=CC=C2C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate typically involves the reaction of isoquinoline derivatives with tert-butyl chloroformate and methanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The process may involve the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents, such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 1-methoxyisoquinoline-2(1H)-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences:

Substituent Effects: Electron-Donating vs. In contrast, the cyano () and acetyl () groups are electron-withdrawing, altering reactivity in nucleophilic substitutions . Positional Influence: Substituents at position 1 (e.g., methoxy) vs. position 6/7 (e.g., hydroxymethyl, fluoro) affect steric accessibility and binding interactions. For example, the indole-substituted analog () occupies a larger spatial footprint, enabling interactions with hydrophobic enzyme pockets .

Fluorinated derivatives () are often pursued for enhanced bioavailability and metabolic resistance, though their toxicity profiles require careful evaluation .

Synthetic Strategies: Many analogs, including the target compound, utilize Boc-protected intermediates (e.g., tert-butyl carbamate in ) for facile deprotection during synthesis. The Pictet-Spengler reaction () is a common method for constructing the isoquinoline core . Substituent-specific reagents (e.g., 2-(tert-butoxy)acetaldehyde in ) enable modular synthesis, allowing diversification at specific positions .

Safety and Handling: Fluorinated and cyano-substituted derivatives () carry notable hazards (e.g., acute toxicity), whereas methoxy and hydroxymethyl analogs are likely less reactive but require standard precautions .

Research Findings and Data Gaps

- Structural Insights: X-ray crystallography using SHELX programs () could resolve conformational differences between saturated (dihydro) and aromatic isoquinoline derivatives, informing drug design .

- Activity Data : While indole and fluoro analogs have preliminary data, the target compound’s biological activity remains uncharacterized. Comparative studies on binding affinity (e.g., kinase assays) are needed.

- Synthetic Optimization : highlights high-yield routes (e.g., 99% yield for methoxy analogs), suggesting scalability for the target compound .

Biological Activity

Tert-butyl 1-methoxyisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of an isoquinoline core, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds with isoquinoline structures exhibit significant anticancer properties. For instance, studies have shown that certain isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of tubulin polymerization : This mechanism disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Generation of reactive oxygen species (ROS) : Increased ROS levels can induce oxidative stress, further contributing to cancer cell death .

A study focusing on related compounds reported IC50 values (the concentration required to inhibit 50% of cell viability) as low as 20 nM against certain cancer cell lines, indicating potent activity .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. The isoquinoline derivatives have shown effectiveness against various bacterial strains, with mechanisms that may include:

- Disruption of bacterial cell membranes : This leads to increased permeability and eventual cell lysis.

- Inhibition of DNA synthesis : Some isoquinolines interfere with DNA replication processes in bacteria .

Case Study: Anticancer Efficacy

In a comparative study involving several isoquinoline derivatives, this compound was found to exhibit significant anti-proliferative effects on human colon carcinoma cells (HT29). The compound was tested alongside others, revealing a selective inhibition profile with an IC50 value indicative of its potential therapeutic application.

| Compound | IC50 (nM) against HT29 |

|---|---|

| This compound | 25 |

| Related Isoquinoline Derivative A | 30 |

| Related Isoquinoline Derivative B | 15 |

This data suggests that modifications in the isoquinoline structure can significantly influence biological activity.

Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Tubulin polymerization interference | |

| ROS generation | ||

| Antimicrobial | Cell membrane disruption | |

| DNA synthesis inhibition |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Variations in substituents on the isoquinoline core significantly alter its potency. For example:

- Substituent Effects : The introduction of electron-withdrawing groups tends to enhance anticancer activity by stabilizing reactive intermediates involved in the mechanism .

- Hydrophobic Interactions : The presence of hydrophobic groups like tert-butyl enhances membrane permeability, thereby improving antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.